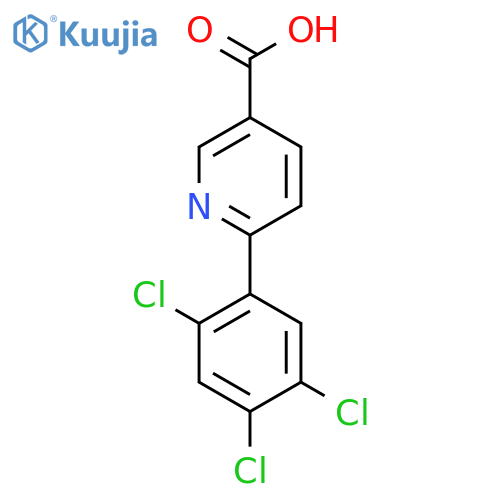

Cas no 1261517-05-8 (6-(2,4,5-Trichlorophenyl)nicotinic acid)

6-(2,4,5-Trichlorophenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 6-(2,4,5-Trichlorophenyl)nicotinic acid

-

- インチ: 1S/C12H6Cl3NO2/c13-8-4-10(15)9(14)3-7(8)11-2-1-6(5-16-11)12(17)18/h1-5H,(H,17,18)

- InChIKey: GKXBKDQEAURGTK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1C=CC(C(=O)O)=CN=1)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 316

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 3.9

6-(2,4,5-Trichlorophenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027004-500mg |

6-(2,4,5-Trichlorophenyl)nicotinic acid |

1261517-05-8 | 97% | 500mg |

$839.45 | 2023-09-03 | |

| Alichem | A013027004-1g |

6-(2,4,5-Trichlorophenyl)nicotinic acid |

1261517-05-8 | 97% | 1g |

$1534.70 | 2023-09-03 | |

| Alichem | A013027004-250mg |

6-(2,4,5-Trichlorophenyl)nicotinic acid |

1261517-05-8 | 97% | 250mg |

$484.80 | 2023-09-03 |

6-(2,4,5-Trichlorophenyl)nicotinic acid 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

6-(2,4,5-Trichlorophenyl)nicotinic acidに関する追加情報

6-(2,4,5-Trichlorophenyl)nicotinic acid (CAS No. 1261517-05-8): A Comprehensive Overview

6-(2,4,5-Trichlorophenyl)nicotinic acid, identified by the CAS registry number 1261517-05-8, is a synthetic compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of nicotinic acid, a well-known precursor to niacin, which plays a crucial role in various biological processes. The presence of the 2,4,5-trichlorophenyl group attached to the sixth position of the nicotinic acid backbone introduces unique chemical properties that make this compound a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the potential of 6-(2,4,5-Trichlorophenyl)nicotinic acid in several therapeutic areas. For instance, research conducted in 2023 demonstrated its ability to modulate inflammatory responses in cellular models. This finding suggests that the compound could be a promising candidate for anti-inflammatory drug development. Additionally, its structural modifications have been explored to enhance bioavailability and reduce potential side effects, making it a versatile molecule for further pharmacological investigations.

The synthesis of 6-(2,4,5-Trichlorophenyl)nicotinic acid involves a multi-step process that typically includes nucleophilic aromatic substitution and subsequent oxidation steps. The introduction of the trichlorophenyl group is achieved through careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and environmental impact.

From a structural perspective, 6-(2,4,5-Trichlorophenyl)nicotinic acid exhibits a planar geometry due to the aromatic nature of both the nicotinic acid and trichlorophenyl moieties. This planarity contributes to its stability and ability to interact with biological targets such as receptors and enzymes. The trichlorophenyl group also imparts lipophilic properties, which enhance its ability to cross cellular membranes and bind to hydrophobic pockets within target proteins.

Applications of 6-(2,4,5-Trichlorophenyl)nicotinic acid extend beyond pharmacology into industrial and agricultural sectors. For example, its derivatives have been investigated for use as pesticides due to their ability to inhibit key enzymes in pest species. Furthermore, ongoing research explores its potential as a precursor for advanced materials such as conductive polymers and sensors.

In terms of safety and handling, 6-(2,4,5-Trichlorophenyl)nicotinic acid should be stored under controlled conditions to prevent degradation. Its stability under various environmental conditions has been thoroughly studied, with recent findings indicating minimal photodegradation under normal storage conditions.

Looking ahead, the future of 6-(2,4,5-Trichlorophenyl)nicotinic acid lies in its continued exploration across diverse scientific domains. Collaborative efforts between academia and industry are expected to unlock new applications and improve upon its existing properties. As research progresses, this compound is poised to play an increasingly important role in advancing both medical treatments and industrial innovations.

1261517-05-8 (6-(2,4,5-Trichlorophenyl)nicotinic acid) 関連製品

- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)

- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)

- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)

- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)

- 1564976-84-6(5-Acetamido-2-methylpentanoic acid)

- 99465-10-8(7-bromo-1,2-dihydroquinolin-2-one)

- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)

- 2005683-64-5(Tert-butyl 3-methyl-4-(prop-2-enoyl)piperidine-1-carboxylate)